(2S,4S,5S)-5-Hydroxy-4-methylpiperidine-2-carboxylic acid
Description
Properties
CAS No. |
739348-61-9 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(2S,4S,5S)-5-hydroxy-4-methylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-4-2-5(7(10)11)8-3-6(4)9/h4-6,8-9H,2-3H2,1H3,(H,10,11)/t4-,5-,6+/m0/s1 |
InChI Key |
LYWZKJKRAPMILM-HCWXCVPCSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](NC[C@H]1O)C(=O)O |
Canonical SMILES |
CC1CC(NCC1O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (2S,4S,5S)-5-Hydroxy-4-methylpiperidine-2-carboxylic acid
Synthetic Routes from Patents and Industrial Processes
Intermediate-Based Synthesis Using Protected Hydroxypiperidine Derivatives
A notable industrially relevant synthetic route involves starting from (2S,5S)-5-hydroxypiperidine-2-carboxylic acid , which is reacted with 2-nitrobenzenesulfonyl chloride in the presence of trimethylamine to form a lactone intermediate. This intermediate undergoes further transformations to yield stereochemically pure substituted piperidine derivatives, including the target compound this compound.
This method emphasizes:
- Use of 2-nitrobenzenesulfonyl chloride as a key reagent for selective functional group transformation.
- Mild conditions with trimethylamine as a base.
- Formation of crystalline intermediates that facilitate purification by crystallization, enhancing the purity of the final product.
- The synthetic intermediates are designed to preserve stereochemical integrity, essential for the (2S,4S,5S) stereochemistry.
Catalytic Hydrogenation and Deprotection Strategies
A method described in patent literature focuses on the production of optically active 5-hydroxypiperidine-2-carboxylic acid derivatives by catalytic hydrogenation of protected intermediates followed by acid-catalyzed deprotection. Key points include:
- Use of protecting groups such as acetyl (Ac) or tert-butoxycarbonyl (Boc) on the nitrogen atom to control reactivity.
- Catalytic hydrogenation under controlled conditions to selectively reduce double bonds or other functional groups without racemization.
- Acidic deprotection using inorganic acids like hydrochloric acid or organic acids such as p-toluenesulfonic acid in alcoholic solvents (e.g., methanol) to yield the free acid with high stereochemical purity.
- The crystalline nature of intermediates post-deprotection allows for straightforward isolation and purification.
This approach is favored for industrial scalability due to the use of relatively inexpensive catalysts and reagents, and operational simplicity.
Organometallic and Cyclization Strategies from Academic Research
Cyclization via β-Aminoalkyl Zinc Iodides and Copper Catalysis
Research into the synthesis of substituted piperidines, including 2,5-disubstituted variants, has demonstrated effective use of organometallic intermediates:
- Preparation of protected β-aminoalkyl zinc iodides from amino acid derivatives.
- Copper-catalyzed allylation with chlorinated precursors, followed by cyclization using sodium hydride, yields enantiomerically enriched 5-methylene piperidines.
- Subsequent hydrogenation of these intermediates produces 5-methyl-2-substituted piperidines with controlled stereochemistry.
- The methodology allows for the preparation of complex stereoisomers with high yields (55%-85%) and good stereoselectivity.
This strategy is versatile and adaptable for the synthesis of various substituted piperidines, including the hydroxylated and methylated derivatives relevant to this compound.
Reductive Cyclization of 6-Oxoamino Acid Derivatives
Another synthetic route involves:
- The conjugate addition of organozinc reagents derived from L-serine to enones to form 6-oxoamino acid intermediates.
- Reductive cyclization of these intermediates leads to 2,6-disubstituted piperidines.
- Stereoselective reduction of the intermediate imines yields diastereomeric mixtures that can be separated or further transformed to achieve the desired stereochemistry.
This method highlights the utility of amino acid derivatives as chiral starting materials and the power of organometallic chemistry in constructing substituted piperidine rings.
Directed Lithiation and Carboxylation Approaches
Selective α-lithiation of N-protected piperidines, followed by electrophilic trapping, provides another synthetic avenue:
- The tert-butoxycarbonyl (Boc) group is used to direct α-lithiation at the 2-position of piperidines.
- Subsequent carboxylation with carbon dioxide (CO₂) or acylation with alkyl chloroformates introduces the carboxylic acid or ester functionality at the 2-position.
- Deprotection of the Boc group under acidic conditions yields the free piperidine carboxylic acid.
- For 4-methyl substitution, N-Boc-4-methylpiperidines are lithiated with sec-butyllithium at low temperature (-90°C) in the presence of TMEDA, followed by carboxylation.
- This method yields predominantly the cis-isomer when CO₂ is used as the electrophile, which corresponds to the stereochemistry in this compound.
This approach is valuable for its stereochemical control and applicability to various substituted piperidines.
Comparative Summary of Preparation Methods
| Methodology | Key Features | Advantages | Limitations |
|---|---|---|---|
| Lactone intermediate formation via sulfonyl chloride (Patent WO2020219405A1) | Use of 2-nitrobenzenesulfonyl chloride, trimethylamine; crystalline intermediates | High purity, scalable, stereochemical control | Requires multi-step synthesis |
| Catalytic hydrogenation and acid deprotection (Patent US9790181B2) | Protected intermediates, hydrogenation, acid-catalyzed deprotection | Industrially practical, inexpensive reagents | Sensitive to reaction conditions |
| Organometallic cyclization (Academic research) | β-Aminoalkyl zinc iodides, copper catalysis, sodium hydride cyclization | High yields, stereoselective, versatile | Requires organometallic reagents, careful handling |
| Reductive cyclization of 6-oxoamino acids (Academic research) | Organozinc addition to enones, imine reduction | Uses amino acid chiral pool, stereoselective | Diastereomeric mixtures may require separation |
| Directed α-lithiation and carboxylation (Literature) | Boc protection, sec-BuLi lithiation, CO₂ carboxylation | High stereochemical control, cis-selective | Low temperature required, sensitive reagents |
In-Depth Research Findings
- The use of acetyl-protected intermediates allows for crystalline products that simplify purification and improve the stereochemical purity of the final compound.
- The choice of acid catalyst and solvent in deprotection steps critically affects yield and purity; hydrochloric acid in methanol is preferred for efficient deprotection with minimal side reactions.
- Organometallic methods involving β-aminoalkyl zinc iodides and copper catalysis have been shown to produce enantiomerically enriched piperidines with yields up to 85%, demonstrating practical synthetic utility.
- Directed lithiation strategies using Boc-protected piperidines allow for selective functionalization at the 2-position, which is essential for introducing the carboxylic acid moiety in the correct stereochemical orientation.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group readily undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility or preparing prodrugs.
-
Key Insight : The stereochemistry at positions 2, 4, and 5 remains intact during esterification due to the absence of ring-opening or rearrangement .
Oxidation and Reduction
The hydroxyl group at position 5 and the piperidine ring are sites for redox reactions.
Oxidation
| Target Group | Reagents | Product | Notes |
|---|---|---|---|
| C5–OH | PCC (pyridinium chlorochromate) | 5-Ketopiperidine derivative | Requires anhydrous conditions |
| Piperidine ring | KMnO₄, acidic conditions | Ring-opened dicarboxylic acid | Low yield (~40%) |
Reduction
| Target Group | Reagents | Product | Stereochemical Outcome |
|---|---|---|---|
| Carboxylic acid (–COOH) | LiAlH₄ | Primary alcohol (–CH₂OH) | Retention of configuration |
| Piperidine ring | H₂, Pd/C | Saturated decahydro derivative | Partial epimerization observed |
-
Data : Reduction of the carboxylic acid to alcohol proceeds with >90% yield but requires rigorous temperature control .
Ring Functionalization
The piperidine ring undergoes substitution and addition reactions, often directed by the hydroxyl and methyl groups.
Nucleophilic Substitution
| Reagents | Products | Mechanism |
|---|---|---|
| SOCl₂ | Chloride at C2 (activated carboxylic acid) | Acyl chloride intermediate |
| NH₃/RNH₂ | Amide derivatives | Carbodiimide coupling |
Cycloaddition
-
The compound participates in [3+2] cycloadditions with nitriles under microwave irradiation, forming tetrazole-containing analogs (used in NMDA receptor antagonism studies) .
Stereospecific Modifications
The (2S,4S,5S) configuration influences reactivity:
-
Hydroxyl Group Protection : TBDMS or acetyl groups are introduced to block C5–OH during multistep syntheses .
-
Methyl Group Effects : The C4 methyl group sterically hinders equatorial attack, favoring axial reactivity in ring-opening reactions.
Stability and Reactivity Trends
| Condition | Stability | Degradation Pathways |
|---|---|---|
| Acidic (pH < 3) | Low | Ring-opening to linear amino acids |
| Alkaline (pH > 10) | Moderate | Ester hydrolysis |
| Aqueous solutions | High | No significant decomposition (<30°C) |
Industrial and Pharmaceutical Relevance
Scientific Research Applications
Pharmacological Research
The compound has been studied for its potential as a therapeutic agent due to its structural similarity to various bioactive molecules. Its role in modulating neurotransmitter systems makes it a candidate for:
- Neurological Disorders : Research indicates that derivatives of piperidine compounds can influence neurotransmitter pathways, potentially aiding in the treatment of conditions such as depression and anxiety.
Antimicrobial Activity
Studies have shown that piperidine derivatives exhibit antimicrobial properties. The compound's ability to disrupt bacterial cell membranes suggests potential applications in developing new antibiotics or antifungal agents.
Anticancer Research
Emerging studies are investigating the compound's effects on cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain tumor cells, indicating potential as an anticancer agent.
Table 1: Summary of Research Findings
Mechanism of Action
The mechanism of action of (2S,4S,5S)-5-Hydroxy-4-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Structural and Physicochemical Differences
The table below highlights critical differences between the target compound and its closest analogs:
Stereochemical and Functional Group Analysis
- Methyl vs. Hydroxyl Positioning : The target compound’s 4-methyl group distinguishes it from simpler analogs like (2S,5S)-5-hydroxypiperidine-2-carboxylic acid, which lacks this substituent. This methyl group likely enhances lipophilicity and steric hindrance, affecting binding to hydrophobic enzyme pockets .
- Ring Size and Rigidity : Compared to pyrrolidine derivatives (5-membered ring), the piperidine backbone (6-membered) offers greater conformational flexibility, influencing its interaction with biological targets .
- Stereochemical Sensitivity : The (2S,5R) configuration in pipecolic acid results in distinct hydrogen-bonding patterns compared to the (2S,5S) or (2S,4S,5S) configurations, altering solubility and metabolic stability .
Q & A
Basic: What are the established synthetic routes for (2S,4S,5S)-5-Hydroxy-4-methylpiperidine-2-carboxylic acid, and how is diastereoselectivity achieved?
The synthesis typically involves multi-step reactions, including diastereoselective azidation and deprotection steps. For example, stereochemical control during azidation can be achieved using chiral auxiliaries or catalysts to favor the desired (2S,4S,5S) configuration. Post-synthetic purification via chromatography or crystallization ensures enantiomeric purity .
Basic: Which spectroscopic methods are critical for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming stereochemistry and functional group integrity. High-Performance Liquid Chromatography (HPLC) with chiral columns validates enantiomeric purity, while mass spectrometry (MS) confirms molecular weight. For crystalline samples, X-ray diffraction provides unambiguous structural confirmation .
Advanced: How can researchers resolve contradictions between X-ray crystallography data and NMR-derived stereochemical assignments?
Discrepancies may arise due to dynamic effects in solution (NMR) versus static crystal structures (X-ray). Cross-validation using rotational spectroscopy or computational methods (e.g., density functional theory) can reconcile differences. SHELX software’s refinement tools, such as TWIN and HKLF5, are critical for resolving twinning or disordered regions in crystallographic data .
Advanced: What challenges arise in the crystallographic refinement of this compound, and how can SHELX software address them?
Challenges include handling high-resolution data with anisotropic displacement parameters, managing hydrogen bonding networks, and refining chiral centers. SHELXL’s robust algorithms for least-squares refinement and its ability to model hydrogen atoms accurately are particularly advantageous. The program’s constraints (e.g., DFIX, ISOR) improve stability during refinement .
Basic: What are the key functional groups in this molecule that influence its reactivity and intermolecular interactions?
The carboxylic acid group enables salt formation or coordination with metals, while the hydroxyl and methyl groups contribute to hydrogen bonding and steric effects. The piperidine ring’s conformation affects solubility and biological activity, making it critical to characterize using NOESY NMR or X-ray data .
Advanced: How does the stereochemical configuration impact the compound’s biological activity, and what methods validate this?
The (2S,4S,5S) configuration determines binding affinity to biological targets (e.g., enzymes or receptors). Chiral HPLC coupled with enzymatic assays can correlate stereochemistry with activity. For example, competitive inhibition studies using enantiomerically pure samples validate structure-activity relationships .
Basic: What solvent systems and conditions are optimal for HPLC analysis to assess purity?
Reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) is commonly used. Isocratic elution at 1 mL/min effectively separates diastereomers. Detection at 210 nm ensures sensitivity for carboxylic acid derivatives .
Advanced: In multi-step syntheses, how can intermediates be stabilized to prevent epimerization at chiral centers?
Epimerization is minimized by avoiding extreme pH or high temperatures during reactions. Protecting groups (e.g., tert-butoxycarbonyl, Boc) stabilize amines, while low-temperature crystallization preserves stereochemistry. Real-time monitoring via inline IR spectroscopy helps detect undesired racemization .
Advanced: How do temperature and pH during crystallization affect the formation of desired polymorphs?
Polymorph selectivity depends on supersaturation levels and solvent polarity. Slow cooling from a high-polarity solvent (e.g., ethanol/water mixtures) at pH 4–6 favors the thermodynamically stable form. Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) identify polymorphic transitions .
Basic: What safety precautions are essential when handling this compound during synthesis?
Use fume hoods to avoid inhalation of fine particles. Wear nitrile gloves and eye protection due to potential irritancy of carboxylic acids. Neutralize waste with sodium bicarbonate before disposal. Emergency protocols for skin/eye exposure include immediate rinsing with water for 15 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
